molecular formula C11H14O2 B12914055 2-Methoxy-2-phenyloxolane CAS No. 92594-09-7

2-Methoxy-2-phenyloxolane

Cat. No.: B12914055
CAS No.: 92594-09-7
M. Wt: 178.23 g/mol
InChI Key: BUXCMIZRKRWSNT-UHFFFAOYSA-N
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Description

2-Methoxy-2-phenyltetrahydrofuran is an organic compound belonging to the class of tetrahydrofurans It is characterized by a tetrahydrofuran ring substituted with a methoxy group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-2-phenyltetrahydrofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of phenyl-substituted diols with methanol in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the cyclization process.

Industrial Production Methods: Industrial production of 2-methoxy-2-phenyltetrahydrofuran may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-2-phenyltetrahydrofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.

    Substitution: The methoxy and phenyl groups can be substituted under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve halogenating agents or nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl-substituted ketones, while reduction can produce methoxy-substituted alcohols.

Scientific Research Applications

2-Methoxy-2-phenyltetrahydrofuran has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of fine chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-methoxy-2-phenyltetrahydrofuran involves its interaction with specific molecular targets The compound can form stable intermediates through its methoxy and phenyl groups, which can then participate in various chemical reactions

Comparison with Similar Compounds

    2-Methyltetrahydrofuran: A similar compound with a methyl group instead of a methoxy group.

    2-Ethoxy-2-phenyltetrahydrofuran: Similar structure with an ethoxy group replacing the methoxy group.

Uniqueness: 2-Methoxy-2-phenyltetrahydrofuran is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its methoxy group provides different electronic and steric effects compared to similar compounds, making it valuable for specific applications in synthesis and research.

Properties

CAS No.

92594-09-7

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

2-methoxy-2-phenyloxolane

InChI

InChI=1S/C11H14O2/c1-12-11(8-5-9-13-11)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3

InChI Key

BUXCMIZRKRWSNT-UHFFFAOYSA-N

Canonical SMILES

COC1(CCCO1)C2=CC=CC=C2

Origin of Product

United States

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